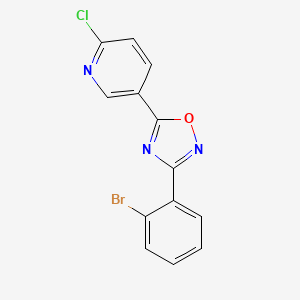

3-(2-Bromophenyl)-5-(6-chloropyridin-3-yl)-1,2,4-oxadiazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

El 3-(2-Bromofenil)-5-(6-cloropiridin-3-il)-1,2,4-oxadiazol es un compuesto heterocíclico que ha despertado interés debido a sus características estructurales únicas y sus posibles aplicaciones en diversos campos. Este compuesto consiste en un anillo oxadiazol sustituido con un grupo bromofenilo y un grupo cloropiridinilo, lo que lo convierte en una molécula versátil para la síntesis química y la investigación.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis del 3-(2-Bromofenil)-5-(6-cloropiridin-3-il)-1,2,4-oxadiazol normalmente implica la ciclación de precursores adecuados en condiciones específicas. Un método común es la reacción de la 2-bromobenzohidrazida con ácido 6-cloro nicotínico en presencia de un agente deshidratante como el oxicloruro de fósforo. La reacción procede a través de la formación de una hidrazida intermedia, que luego se cicla para formar el anillo oxadiazol.

Métodos de producción industrial

Si bien los métodos de producción industrial específicos para este compuesto no están ampliamente documentados, el enfoque general implicaría la ampliación de la síntesis de laboratorio. Esto incluiría la optimización de las condiciones de reacción, como la temperatura, el solvente y el catalizador, para garantizar un alto rendimiento y pureza. Los reactores de flujo continuo y las plataformas de síntesis automatizadas podrían utilizarse para mejorar la eficiencia y la reproducibilidad.

Análisis De Reacciones Químicas

Tipos de reacciones

El 3-(2-Bromofenil)-5-(6-cloropiridin-3-il)-1,2,4-oxadiazol puede sufrir diversas reacciones químicas, entre ellas:

Reacciones de sustitución: Los átomos de bromo y cloro pueden ser reemplazados por otros sustituyentes a través de reacciones de sustitución nucleófila o electrófila.

Oxidación y reducción: El compuesto puede participar en reacciones de oxidación y reducción, alterando el estado de oxidación de los sustituyentes.

Reacciones de acoplamiento: El compuesto puede participar en reacciones de acoplamiento, como el acoplamiento de Suzuki o Heck, para formar moléculas más complejas.

Reactivos y condiciones comunes

Sustitución nucleófila: Reactivos como el metóxido de sodio o el terc-butóxido de potasio se pueden utilizar en condiciones básicas.

Sustitución electrófila: Reactivos como el bromo o el cloro en presencia de un catalizador ácido de Lewis.

Oxidación: Reactivos como el permanganato de potasio o el trióxido de cromo.

Reducción: Reactivos como el hidruro de litio y aluminio o el borohidruro de sodio.

Principales productos formados

Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la sustitución nucleófila con metóxido de sodio puede producir derivados metoxilados, mientras que las reacciones de acoplamiento pueden producir compuestos biarílicos.

Aplicaciones Científicas De Investigación

El 3-(2-Bromofenil)-5-(6-cloropiridin-3-il)-1,2,4-oxadiazol tiene varias aplicaciones de investigación científica:

Química: Se utiliza como bloque de construcción para la síntesis de compuestos heterocíclicos más complejos.

Biología: Se ha investigado su potencial como molécula bioactiva con propiedades antimicrobianas, antifúngicas y anticancerígenas.

Medicina: Se ha explorado su posible uso en el desarrollo de fármacos, particularmente en el diseño de moléculas que se dirigen a vías biológicas específicas.

Industria: Se utiliza en el desarrollo de nuevos materiales, como polímeros y tintes, debido a sus propiedades estructurales únicas.

Mecanismo De Acción

El mecanismo de acción del 3-(2-Bromofenil)-5-(6-cloropiridin-3-il)-1,2,4-oxadiazol depende de su aplicación específica. En los sistemas biológicos, puede interactuar con objetivos moleculares como enzimas o receptores, modulando su actividad. La estructura del compuesto le permite encajar en sitios de unión específicos, influyendo en las vías bioquímicas y los procesos celulares. Por ejemplo, su potencial actividad antimicrobiana podría deberse a la inhibición de enzimas esenciales en las células microbianas.

Comparación Con Compuestos Similares

Compuestos similares

3-(2-Bromofenil)-5-(4-clorofenil)-1,2,4-oxadiazol: Estructura similar pero con un patrón de sustitución diferente.

3-(2-Bromofenil)-5-(2-cloropiridin-3-il)-1,2,4-oxadiazol: Estructura similar con una posición diferente del átomo de cloro.

3-(2-Bromofenil)-5-(6-fluoropiridin-3-il)-1,2,4-oxadiazol: Estructura similar con un átomo de flúor en lugar de cloro.

Unicidad

El 3-(2-Bromofenil)-5-(6-cloropiridin-3-il)-1,2,4-oxadiazol es único debido a su patrón de sustitución específico, que puede influir en su reactividad e interacción con otras moléculas. La presencia de átomos de bromo y cloro proporciona oportunidades para la funcionalización selectiva, lo que lo convierte en un compuesto valioso para la química sintética y las aplicaciones de investigación.

Propiedades

Fórmula molecular |

C13H7BrClN3O |

|---|---|

Peso molecular |

336.57 g/mol |

Nombre IUPAC |

3-(2-bromophenyl)-5-(6-chloropyridin-3-yl)-1,2,4-oxadiazole |

InChI |

InChI=1S/C13H7BrClN3O/c14-10-4-2-1-3-9(10)12-17-13(19-18-12)8-5-6-11(15)16-7-8/h1-7H |

Clave InChI |

UQOYCTVBSZDUGR-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C(C(=C1)C2=NOC(=N2)C3=CN=C(C=C3)Cl)Br |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde](/img/structure/B11797172.png)

![(S)-(5-Fluoro-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol](/img/structure/B11797187.png)

![5-Propyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carbaldehyde](/img/structure/B11797223.png)

![4-(Diethylamino)-2-phenylpyrazolo[1,5-a]pyrazine-3-carbaldehyde](/img/structure/B11797239.png)